molecular formula C34H49NO4 B1195650 Cholest-5-en-3beta-yl p-nitrobenzoate CAS No. 23838-12-2

Cholest-5-en-3beta-yl p-nitrobenzoate

Cat. No.: B1195650
CAS No.: 23838-12-2
M. Wt: 535.8 g/mol
InChI Key: MCSXGHLTXBACQB-UHFFFAOYSA-N
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Description

Cholest-5-en-3beta-yl p-nitrobenzoate is a chemical compound that belongs to the class of steroids. It is a derivative of cholesterol and is commonly used in medical, environmental, and industrial research. The compound has the molecular formula C34H49NO4 and a molecular weight of 535.774

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Cholest-5-en-3beta-yl p-nitrobenzoate typically involves the esterification of cholesterol with p-nitrobenzoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include refluxing the mixture in an appropriate solvent such as dichloromethane or chloroform for several hours to ensure complete esterification.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk quantities.

Chemical Reactions Analysis

Types of Reactions: Cholest-5-en-3beta-yl p-nitrobenzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the nitro group to an amino group, forming Cholest-5-en-3beta-yl p-aminobenzoate.

    Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are used.

    Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions to achieve substitution reactions.

Major Products:

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of Cholest-5-en-3beta-yl p-aminobenzoate.

    Substitution: Formation of various substituted esters depending on the nucleophile used.

Scientific Research Applications

Cholest-5-en-3beta-yl p-nitrobenzoate has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a starting material for the preparation of other steroid derivatives.

    Biology: Studied for its potential effects on cellular processes and as a probe for investigating biological pathways involving cholesterol derivatives.

    Medicine: Explored for its potential therapeutic applications, including its role in drug delivery systems and as a precursor for the synthesis of bioactive compounds.

    Industry: Utilized in the development of materials with specific properties, such as surfactants and emulsifiers.

Mechanism of Action

The mechanism of action of Cholest-5-en-3beta-yl p-nitrobenzoate involves its interaction with biological membranes and proteins. As a cholesterol derivative, it can integrate into lipid bilayers, affecting membrane fluidity and permeability. The nitrobenzoate moiety can participate in redox reactions, potentially influencing cellular redox states and signaling pathways. The compound may also interact with specific molecular targets, such as enzymes or receptors, modulating their activity and downstream effects.

Comparison with Similar Compounds

Cholest-5-en-3beta-yl p-nitrobenzoate can be compared with other similar compounds, such as:

  • Cholest-5-en-3beta-yl 4-nitrobenzoate
  • Cholest-5-en-3beta-yl 3-nitrobenzoate
  • Cholest-5-en-3beta-yl p-methoxybenzoate
  • Cholest-5-en-3beta-yl propanoate
  • Cholest-5-en-3beta-yl iodoacetate
  • Cholest-5-en-3beta-yl hexanoate
  • Cholest-5-en-3beta-yl acetate
  • Cholest-5-en-3beta-yl pentanoate
  • Cholest-5-en-3beta-yl butanoate
  • Cholest-5-en-3beta-yl 3’,5’-dinitrobenzoate

Uniqueness: this compound is unique due to the presence of the p-nitrobenzoate group, which imparts distinct chemical and biological properties. This functional group allows for specific interactions and reactions that are not possible with other similar compounds, making it valuable for targeted research applications.

Properties

IUPAC Name

[10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 4-nitrobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H49NO4/c1-22(2)7-6-8-23(3)29-15-16-30-28-14-11-25-21-27(17-19-33(25,4)31(28)18-20-34(29,30)5)39-32(36)24-9-12-26(13-10-24)35(37)38/h9-13,22-23,27-31H,6-8,14-21H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCSXGHLTXBACQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)C5=CC=C(C=C5)[N+](=O)[O-])C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H49NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70946643
Record name Cholest-5-en-3-yl 4-nitrobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70946643
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

535.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23838-12-2
Record name Cholesteryl 4-fluorobenzoate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023838122
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cholest-5-en-3-ol (3.beta.)-, 3-(4-nitrobenzoate)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Cholest-5-en-3-yl 4-nitrobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70946643
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Cholest-5-en-3β-yl p-nitrobenzoate
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